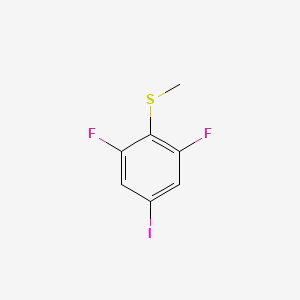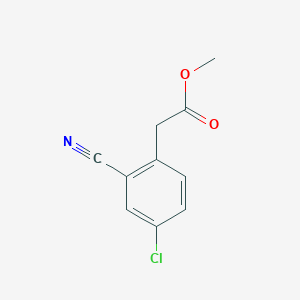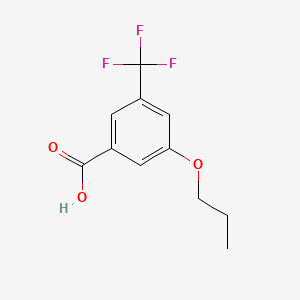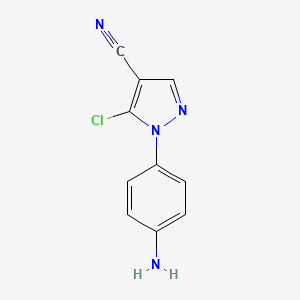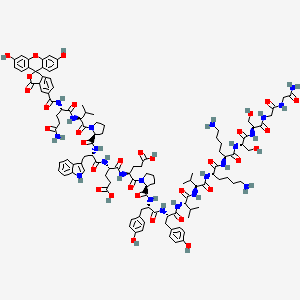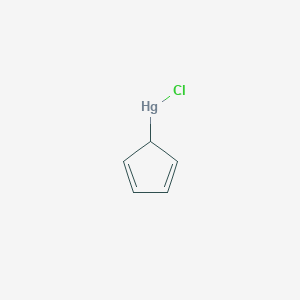
Cyclopentadien-5-yl mercuric chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadien-5-yl mercuric chloride is an organomercury compound with the chemical formula C₅H₅ClHg. It is a coordination compound where the cyclopentadienyl ligand is bonded to a mercury atom, which is also bonded to a chloride ion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentadien-5-yl mercuric chloride can be synthesized through the reaction of cyclopentadiene with mercuric chloride. The reaction typically involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride (NaH) to form the cyclopentadienyl anion (C₅H₅⁻).
Reaction with Mercuric Chloride: The cyclopentadienyl anion is then reacted with mercuric chloride (HgCl₂) to form this compound.
The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadien-5-yl mercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and phosphines. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury compounds, while oxidation and reduction reactions can produce different mercury species.
Applications De Recherche Scientifique
Cyclopentadien-5-yl mercuric chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures and organomercury compounds.
Biology: The compound is used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research on the compound’s potential therapeutic applications, including its use in developing mercury-based drugs.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentadien-5-yl mercuric chloride involves the interaction of the mercury center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to changes in the electronic structure and reactivity of the mercury center. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Cyclopentadien-5-yl mercuric chloride can be compared with other similar organomercury compounds, such as:
Cyclopentadienylmercury (C₅H₅Hg): Similar structure but lacks the chloride ion.
Methylmercury Chloride (CH₃HgCl): Contains a methyl group instead of the cyclopentadienyl ligand.
Phenylmercury Chloride (C₆H₅HgCl): Contains a phenyl group instead of the cyclopentadienyl ligand.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of the cyclopentadienyl ligand, which imparts distinct chemical characteristics and reactivity.
Propriétés
Numéro CAS |
1003-26-5 |
|---|---|
Formule moléculaire |
C5H5ClHg |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
chloro(cyclopenta-2,4-dien-1-yl)mercury |
InChI |
InChI=1S/C5H5.ClH.Hg/c1-2-4-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
Clé InChI |
BMEOHXOBBNNKMR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(C=C1)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


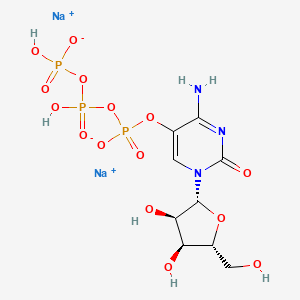

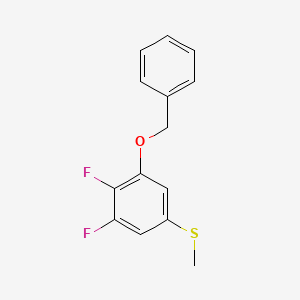
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
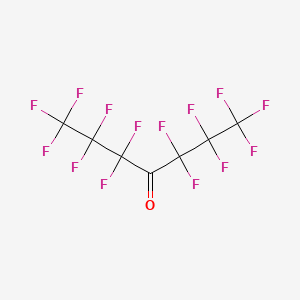
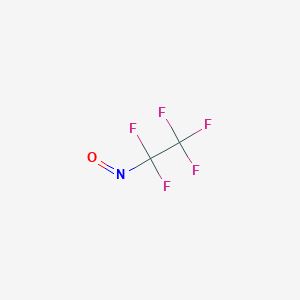
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
